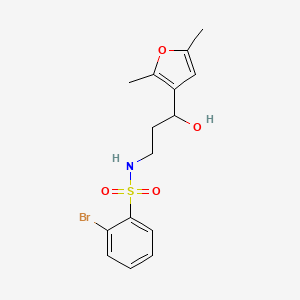

N-(异噁唑-4-基)-2-苯氧基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(isoxazol-4-yl)-2-phenoxypropanamide” is a chemical compound used in scientific research. It is an isoxazole-based compound . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

Isoxazoles can be synthesized through various methods . Two main reactions leading to the construction of the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are universal and popular with synthetic chemists .Chemical Reactions Analysis

The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles synthetically useful .科学研究应用

Antimicrobial Activity

Isoxazoles, including N-(isoxazol-4-yl)-2-phenoxypropanamide, exhibit antimicrobial properties. In a study by Siraj et al., metal complexes of a Schiff base derived from sulfamethoxazole and furfural (which includes the isoxazole moiety) were synthesized and characterized. These complexes demonstrated higher antimicrobial activity against pathogenic microbes such as Staphylococcus aureus, Escherichia coli, Aspergillus flavus, and Candida albicans compared to the ligand alone . Further research could explore the specific mechanisms underlying this antimicrobial effect.

Medicinal Chemistry

Isoxazoles have been a subject of research in medicinal chemistry due to their diverse biological activities. They can serve as intermediates for synthesizing new chemical entities. Researchers have investigated their potential as antiviral, antitumor, anti-inflammatory, immunomodulating, and anticonvulsant agents . N-(isoxazol-4-yl)-2-phenoxypropanamide may contribute to these therapeutic areas.

1,3-Dipolar Cycloaddition Reactions

The isoxazole ring can be constructed via 1,3-dipolar cycloaddition reactions of nitrile oxides with unsaturated compounds. This versatile transformation allows the synthesis of various 1,3-bifunctional derivatives of carbonyl compounds. Researchers have improved and modernized this method, making it synthetically useful .

Hydroxylamine Condensation

Another key route to isoxazoles involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents. This reaction yields compounds containing a three-carbon 1,3-di-electrophilic fragment with sp- or sp2-hybridized carbon atoms. The labile N–O bond in the isoxazole ring facilitates the formation of diverse derivatives .

Chemical and Biological Properties

The presence of the isoxazole ring in N-(isoxazol-4-yl)-2-phenoxypropanamide imparts specific chemical and biological properties. Exploring its reactivity, stability, and interactions with biological targets could reveal novel applications.

未来方向

Isoxazoles have been the subject of research in medicinal chemistry over the past decades . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This suggests that “N-(isoxazol-4-yl)-2-phenoxypropanamide” and similar compounds may continue to be a focus of future research.

作用机制

Target of Action

Oxazole derivatives have been found to exhibit selectivity for phosphodiesterase 4 over phosphodiesterase 10 and phosphodiesterase 11 . Phosphodiesterases play a crucial role in cellular signaling by breaking down cyclic nucleotides like cAMP and cGMP, thus regulating their intracellular concentrations.

Mode of Action

Based on the known actions of similar oxazole derivatives, it can be inferred that these compounds may interact with their targets, such as phosphodiesterases, to inhibit their activity . This inhibition could lead to an increase in the concentration of cyclic nucleotides, thereby affecting various cellular processes.

属性

IUPAC Name |

N-(1,2-oxazol-4-yl)-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-9(17-11-5-3-2-4-6-11)12(15)14-10-7-13-16-8-10/h2-9H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGVNVKGHYNNTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CON=C1)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(isoxazol-4-yl)-2-phenoxypropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2741910.png)

![5-((3-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2741911.png)

![2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(4-phenoxyphenyl)ethan-1-one](/img/structure/B2741920.png)

![N-(2,4-dichlorophenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2741921.png)

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2741925.png)

![N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbutanamide](/img/no-structure.png)